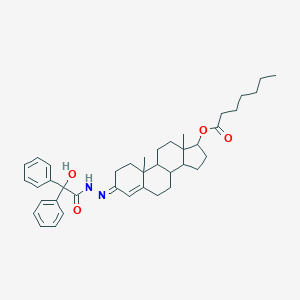

Testosterone enantate benzilic acid hydrazone

Description

Properties

CAS No. |

18625-33-7 |

|---|---|

Molecular Formula |

C40H52N2O4 |

Molecular Weight |

624.9 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

InChI |

InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |

InChI Key |

PTVXYACXDYZNID-JKXGKYMWSA-N |

SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone enantate benzilic acid hydrazone involves the esterification of testosterone with enanthic acid (heptanoic acid) and the subsequent reaction with benzilic acid hydrazone. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification and hydrazone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in oil-based formulations for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions

Testosterone enantate benzilic acid hydrazone undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield testosterone and enanthic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Testosterone and enanthic acid.

Oxidation: Oxidized derivatives of testosterone.

Reduction: Hydrazine derivatives.

Scientific Research Applications

Clinical Applications

Hormone Replacement Therapy (HRT)

TEBH is primarily used in HRT for peri- and postmenopausal women. It is often combined with estradiol benzoate and estradiol dienanthate to alleviate menopausal symptoms such as hot flashes, mood swings, and bone density loss. The combination has shown efficacy in improving quality of life in postmenopausal women .

Suppression of Lactation

TEBH has also been employed to suppress lactation in postpartum women. Clinical formulations containing TEBH have been administered as a single intramuscular injection to inhibit milk production effectively .

Pharmacokinetics

The pharmacokinetics of TEBH reveal its prolonged action due to its formulation as a long-acting injectable. Following administration, testosterone levels rise significantly, maintaining therapeutic levels for extended periods. Studies have shown that a single dose can sustain elevated testosterone levels for up to 28 days .

Case Studies and Clinical Trials

-

Study on Menopausal Women

A clinical trial involving 79 women receiving TEBH (150 mg) alongside estradiol (7.5 mg) demonstrated significant improvements in menopausal symptoms without adverse effects on endometrial health. This study highlighted the safety profile of TEBH when used in conjunction with estrogens . -

Lactation Suppression Study

In another study assessing the efficacy of TEBH in suppressing lactation, postpartum women were administered a single intramuscular injection containing TEBH and estradiol components. The results indicated effective suppression of lactation with minimal side effects, supporting its use in clinical settings .

Comparative Data Table

| Application | Dosage | Efficacy | Notes |

|---|---|---|---|

| Hormone Replacement Therapy | 150 mg TEBH + 7.5 mg Estradiol | Significant symptom relief | Administered every 4-8 weeks |

| Suppression of Lactation | Single IM injection | Effective suppression | Used postpartum |

| Bone Density Improvement | 150 mg TEBH + Estrogens | Improved bone density | Monitored over 12 months |

Mechanism of Action

Testosterone enantate benzilic acid hydrazone acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound’s long-lasting action is due to the slow release of testosterone from the esterified form .

Comparison with Similar Compounds

Structural and Chemical Properties

TEBAH distinguishes itself from other testosterone esters through its benzilic acid hydrazone group , which replaces the traditional ester or ketone functionalities. Key structural comparisons include:

Pharmacokinetic Profiles

TEBAH’s isomerization equilibrium (2:1 syn:anti) in solution contrasts with the single-configuration stability of other esters . Comparative pharmacokinetic parameters are inferred from clinical studies:

TEBAH’s higher Cₘₐₓ (930 ng/dL) in clinical trials suggests enhanced bioavailability or slower hepatic clearance, though its esterase-mediated hydrolysis kinetics remain uncharacterized .

Biological Activity

Testosterone enantate benzilic acid hydrazone (TEBH) is a synthetic androgen and anabolic steroid, recognized for its prolonged biological activity as a prodrug of testosterone. This article explores its synthesis, biological mechanisms, pharmacological effects, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

- IUPAC Name: Testosterone 17β-enantate 3-benzilic acid hydrazone

- Molecular Formula: C₄₀H₅₂N₂O₄

- Molar Mass: 624.87 g/mol

- CAS Number: 18625-33-7

TEBH is synthesized through the esterification of testosterone with enanthic acid followed by the reaction with benzilic acid hydrazone. The synthesis typically employs anhydrous solvents and catalysts to ensure high yield and purity .

TEBH acts as a prodrug that releases testosterone upon hydrolysis after intramuscular injection. The released testosterone binds to androgen receptors in various tissues, initiating a cascade of genomic actions that promote anabolic effects such as muscle growth and fat metabolism. The slow release profile of TEBH allows for sustained therapeutic effects, making it advantageous for clinical applications .

Anabolic Effects

TEBH exhibits significant anabolic properties, which have been demonstrated in various studies:

- Muscle Growth: Clinical trials indicate that TEBH administration leads to substantial increases in lean body mass and muscle strength among hypogonadal men .

- Fat Distribution: Studies suggest a favorable impact on body fat distribution, promoting a reduction in visceral fat .

Androgenic Effects

The compound also displays androgenic activities, influencing secondary sexual characteristics:

- Libido Enhancement: In postmenopausal women receiving TEBH, improvements in libido and sexual function were noted compared to placebo groups .

- Mood Regulation: Some studies report that TEBH can improve mood and reduce depressive symptoms in individuals with testosterone deficiency .

Clinical Applications

TEBH has been explored for various therapeutic uses:

- Hormone Replacement Therapy (HRT): Effective in treating testosterone deficiency in men and women.

- Anabolic Steroid Therapy: Used in muscle-wasting diseases to promote recovery and muscle regeneration.

- Research Applications: Utilized in studies examining the role of androgens in metabolic processes and gene expression modulation .

Case Studies

Case Study 1: Testosterone Replacement Therapy

In a double-blind study involving 150 postmenopausal women, those treated with TEBH showed significant improvements in sexual desire and overall well-being compared to those receiving placebo. The treatment was well-tolerated with minimal side effects reported .

Case Study 2: Anabolic Effects in Hypogonadal Men

A clinical trial assessed the effects of TEBH on muscle mass among hypogonadal men over 12 weeks. Results indicated an average increase of 5 kg in lean body mass, with participants reporting enhanced physical performance and strength gains .

Comparative Analysis with Similar Compounds

| Compound Name | Duration of Action | Administration Route | Unique Features |

|---|---|---|---|

| Testosterone Enantate | Long-lasting | Intramuscular | Esterified form with moderate release rate |

| Testosterone Cypionate | Moderate | Intramuscular | Different ester group; shorter duration |

| Testosterone Propionate | Short-acting | Intramuscular | Rapid release; requires frequent dosing |

| This compound | Very long-lasting | Intramuscular | Unique hydrazone moiety; sustained release |

Safety Profile and Side Effects

While TEBH is generally well-tolerated, potential side effects include:

Q & A

What established synthetic routes are available for Testosterone Enantate Benzilic Acid Hydrazone, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A solvent-free approach using Eaton’s reagent (P₂O₅/MeSO₃H) as a catalyst has been reported for analogous hydrazone formations. This method facilitates nucleophilic addition via hydrogen bonding activation of carbonyl groups, achieving yields of 90–96% under mild conditions . Key variables include reaction time (longer durations for electron-withdrawing substituents) and substituent electronic effects (electron-donating groups enhance reaction rates) . Purification often employs column chromatography or recrystallization, with characterization via NMR and mass spectrometry.

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming hydrazone tautomerism (e.g., E/Z isomerism) and ring-chain equilibria. For example, -NMR chemical shifts between δ 7.5–8.5 ppm indicate aromatic protons in benzilic acid derivatives, while δ 1.0–2.5 ppm corresponds to testosterone’s aliphatic backbone . Discrepancies in structural assignments (e.g., hydroxypyrazoline vs. hydrazone forms) can be resolved using variable-temperature NMR or X-ray crystallography to stabilize specific tautomers . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

How should researchers assess the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies require accelerated degradation testing (e.g., exposure to heat, light, or humidity) followed by HPLC or UPLC-MS analysis to quantify decomposition products. Light-resistant containers are recommended to prevent photolytic degradation, as seen in related testosterone esters . For long-term stability, lyophilization or storage at –20°C in inert atmospheres minimizes hydrolysis and oxidation. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard conditions.

How do electronic effects of substituents on benzilic acid influence the synthesis efficiency of hydrazone derivatives?

Advanced Research Question

Substituents on the benzilic acid moiety significantly impact reaction kinetics. Electron-donating groups (e.g., –OCH₃) increase nucleophilicity, accelerating hydrazone formation and improving yields (e.g., 95% vs. 85% for electron-withdrawing –NO₂ groups) . Conversely, steric hindrance from bulky substituents may reduce conversion rates. Researchers should optimize substituent choice using Hammett plots or DFT calculations to correlate electronic parameters with reaction outcomes.

What methodologies resolve structural contradictions in hydrazone tautomerism observed in NMR studies?

Advanced Research Question

Contradictions in tautomeric equilibria (e.g., linear E-hydrazone vs. cyclic forms) require multi-technique validation. For example, combining NOESY NMR with IR spectroscopy identifies hydrogen bonding patterns that stabilize specific tautomers . Dynamic NMR experiments at varying temperatures quantify equilibrium constants, while X-ray crystallography provides definitive structural assignments. Computational models (e.g., DFT) can simulate tautomeric energy landscapes to guide experimental design.

How can computational methods elucidate the catalytic mechanism of Eaton’s reagent in hydrazone synthesis?

Advanced Research Question

Density Functional Theory (DFT) simulations reveal that Eaton’s reagent activates carbonyl groups via hydrogen bonding, lowering the energy barrier for nucleophilic attack by hydrazine. Transition state analysis identifies rate-determining steps, such as proton transfer from P₂O₅ to the carbonyl oxygen . Kinetic isotope effects (KIEs) and isotopic labeling experiments further validate mechanistic pathways. These insights enable catalyst optimization (e.g., adjusting P₂O₅ concentration) to enhance regioselectivity.

How should researchers address dosage contradictions in preclinical studies of testosterone-hydrazone formulations?

Advanced Research Question

Discrepancies in effective dosages (e.g., 90 mg vs. 150 mg in menopausal symptom studies) may arise from differences in pharmacokinetic parameters (e.g., ester hydrolysis rates) or co-administered drugs (e.g., estradiol) . To reconcile data, researchers should standardize variables such as:

- Animal models : Use ovariectomized rodents for menopause simulations.

- Bioanalytical methods : Quantify serum testosterone levels via LC-MS/MS.

- Formulation variables : Compare release profiles of hydrazone vs. ester prodrugs.

Meta-analyses of dose-response curves across studies can identify optimal therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.